molecular formula C15H17N B3127737 4-Methyl-N-(3-methylbenzyl)aniline CAS No. 33863-78-4

4-Methyl-N-(3-methylbenzyl)aniline

Cat. No. B3127737
CAS RN: 33863-78-4
M. Wt: 211.3 g/mol
InChI Key: ORCFSZPPMKXVGL-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1=CC=C (C=C1)NCC2=CC=CC (=C2)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.30 and a molecular formula of C15H17N .

Scientific Research Applications

  • Antibacterial Activity

    • 4-Methyl-N-(3-methylbenzyl)aniline derivatives, particularly those involving structural modifications like 4-Methyl-(2-nitrobenzylidene)aniline (MNBA), have been studied for their potential antibacterial activity. Computational and experimental analyses, including docking studies, suggest that these compounds exhibit promising antibacterial properties. The molecule's stability, charge delocalization, and charge transfer interactions play a significant role in its antibacterial efficacy (Mini et al., 2020).
  • Configurational Isomerism in Crystalline Forms

    • Research has explored the configurational isomerism of compounds related to this compound, such as 4-Methyl-N-(4-nitro-α-phenylbenzylidene)aniline. These studies reveal the existence of different crystalline forms with Z and E configurations, which are of interest in solid-state chemistry and material science (Matthews et al., 1991).
  • Polyurethane Cationomers with Fluorescent Properties

    • Aniline derivatives, including those similar to this compound, have been used in synthesizing polyurethane cationomers that exhibit fluorescent properties. These compounds are of interest for applications in optoelectronics and materials science (Buruianǎ et al., 2005).
  • Potential Cytotoxic and Antimitotic Agents

    • Some derivatives of this compound have been synthesized and evaluated for their potential as cytotoxic and antimitotic agents. These compounds show promise in inhibiting tubulin polymerization, a key process in cell division, making them potential candidates for cancer therapy (Cushman et al., 1993).
  • Process Development for Antagonists

    • Derivatives of this compound have been utilized in the process development of key intermediates for small-molecule antagonists, like TAK-779, which is a CCR5 antagonist. This showcases the compound's role in pharmaceutical synthesis and drug development (Hashimoto et al., 2002).
  • Conformational Changes in Crystals

    • The crystal structures of compounds similar to this compound, such as N-(4-chlorobenzylidene)-4-methylaniline, show dynamic disorder due to conformational changes, providing insights into the behavior of these compounds in different states (Harada et al., 2004).
  • Photochemical Studies

    • The photochemistry of N-(4-Dimethylaminobenzylidene)aniline, a related compound, has been studied, revealing interesting aspects of its triplet state and phosphorescence, which are important for understanding the photophysical properties of these compounds (Ohta & Tokumaru, 1975).

properties

IUPAC Name

4-methyl-N-[(3-methylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-6-8-15(9-7-12)16-11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCFSZPPMKXVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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